Ethanone, 1-(4-fluorophenyl)-2-((1-methylethyl)amino)-, hydrochloride
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Overview
Description
Ethanone, 1-(4-fluorophenyl)-2-((1-methylethyl)amino)-, hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a fluorophenyl group and an isopropylamino group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-fluorophenyl)-2-((1-methylethyl)amino)-, hydrochloride typically involves the reaction of 4-fluoroacetophenone with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(4-fluorophenyl)-2-((1-methylethyl)amino)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable solvent and sometimes a catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanone, 1-(4-fluorophenyl)-2-((1-methylethyl)amino)-, hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Ethanone, 1-(4-fluorophenyl)-2-((1-methylethyl)amino)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The fluorophenyl group enhances its binding affinity to certain targets, while the isopropylamino group modulates its activity. These interactions can result in the inhibition or activation of specific pathways, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-(4-chlorophenyl)-2-((1-methylethyl)amino)-, hydrochloride
- Ethanone, 1-(4-bromophenyl)-2-((1-methylethyl)amino)-, hydrochloride
- Ethanone, 1-(4-methylphenyl)-2-((1-methylethyl)amino)-, hydrochloride
Uniqueness
Ethanone, 1-(4-fluorophenyl)-2-((1-methylethyl)amino)-, hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and binding characteristics. This makes it particularly valuable in applications where specific interactions with molecular targets are required.
Properties
CAS No. |
82101-06-2 |
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Molecular Formula |
C11H15ClFNO |
Molecular Weight |
231.69 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-(propan-2-ylamino)ethanone;hydrochloride |
InChI |
InChI=1S/C11H14FNO.ClH/c1-8(2)13-7-11(14)9-3-5-10(12)6-4-9;/h3-6,8,13H,7H2,1-2H3;1H |
InChI Key |
YBZFXWWMNLPWHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(=O)C1=CC=C(C=C1)F.Cl |
Origin of Product |
United States |
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